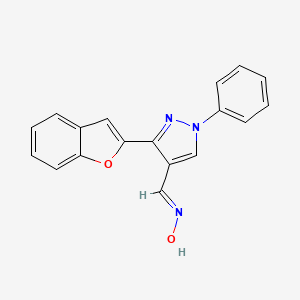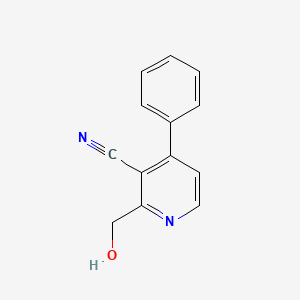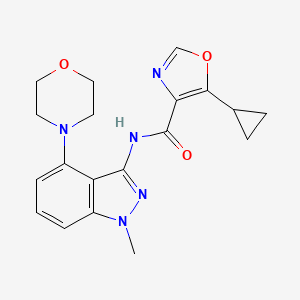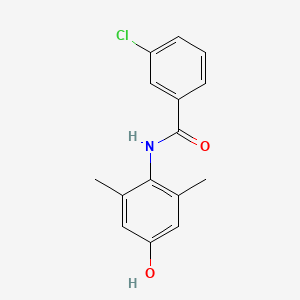
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C18H13N3O2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.100776666 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
This compound serves as a precursor for synthesizing a range of novel heterocycles. Through facile reactions with various agents such as 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and different hydrazides, researchers have developed new chemical entities. These products' structures were verified by spectroscopic methods and X-ray crystallography, highlighting the compound's versatility in creating structurally diverse heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antitumor Activity
A series of derivatives synthesized from this compound were evaluated for their antitumor activity. Through cyclocondensation reactions, a new series of benzofuran-2-yl pyrazole pyrimidine derivatives were created and tested against the HEPG2 (human liver carcinoma cell line), showing promising results compared to 5-fluorouracil, a standard antitumor agent. This indicates its potential in cancer research and therapy (El-Zahar et al., 2011).
Analgesic and Anti-inflammatory Activities
Derivatives of this compound were synthesized and tested for their analgesic and anti-inflammatory activities. Preliminary screening in mice and rat models showed that certain derivatives exhibit higher analgesic activity and promising anti-inflammatory effects, suggesting their potential for developing new pain management and anti-inflammatory drugs (Kenchappa & Bodke, 2020).
Antimicrobial and Antibacterial Activities
Novel 1,3,4-oxadiazole derivatives blended with benzofuran and pyrazole nuclei were synthesized and exhibited in-vitro antibacterial activities against common pathogens like S. aureus and E. coli. These findings suggest the compound's utility in developing new antimicrobial agents (Idrees et al., 2020). Additionally, another study synthesized azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, demonstrating antibacterial activity and suggesting their application in combating bacterial infections (Idrees et al., 2020).
Properties
IUPAC Name |
(NE)-N-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-19-11-14-12-21(15-7-2-1-3-8-15)20-18(14)17-10-13-6-4-5-9-16(13)23-17/h1-12,22H/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAKBBWXJCOMD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5580747.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5580757.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580760.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5580765.png)
![(3-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5580766.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5580769.png)
![N-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5580774.png)
![2-[(4-methoxypyridin-2-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5580779.png)

![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)
![9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580808.png)
